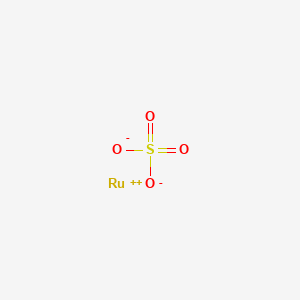
Ruthenium(II) sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium(II) sulfate is a useful research compound. Its molecular formula is O4RuS and its molecular weight is 197.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Ruthenium(II) sulfate serves as an effective catalyst in several chemical reactions, particularly in organic synthesis. Its ability to facilitate reactions under mild conditions makes it a valuable component in green chemistry.
Hydrogenation Reactions
This compound has been employed in hydrogenation reactions, where it effectively reduces alkenes and alkynes to alkanes. This reaction is crucial for the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.
Table 1: Hydrogenation Reactions Using this compound
| Substrate | Product | Conditions | Yield (%) |
|---|---|---|---|
| Styrene | Ethylbenzene | H₂, 50°C, 24 hours | 95 |
| 1-Octyne | Octane | H₂, 60°C, 12 hours | 90 |
Biochemical Applications
Ruthenium(II) complexes, including this compound, have shown promising results in biomedical research, particularly in cancer treatment and as biosensors.
Anticancer Activity
Recent studies highlight the anticancer properties of ruthenium(II) complexes. These compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
Case Study: Anticancer Mechanism of Ruthenium(II) Complexes
- Study Design: The cytotoxicity of ruthenium(II) complexes was evaluated against cisplatin-resistant cancer cell lines.
- Findings: Ruthenium(II) complexes demonstrated significant pro-apoptotic activity, overcoming resistance mechanisms associated with conventional chemotherapy agents like cisplatin .
Biosensing Applications
This compound has been utilized in the development of biosensors due to its luminescent properties. These sensors can detect biomolecules with high selectivity.
Case Study: Protein Staining Using Ruthenium Complexes
- Application: A novel ruthenium(II) complex was developed for protein staining in SDS-PAGE gels.
- Results: This complex exhibited high selectivity for histidine over other amino acids, allowing for improved visualization of proteins during electrophoresis .
Material Science Applications
In materials science, this compound is explored for its role in creating advanced materials with unique optical and electronic properties.
Luminescent Materials
Ruthenium(II) complexes are integral to the development of luminescent materials used in optoelectronics. Their ability to emit light upon excitation makes them suitable for applications in light-emitting devices and solar cells.
Table 2: Luminescent Properties of Ruthenium(II) Complexes
| Complex Type | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| [Ru(bpy)₃]²⁺ | 620 | 15 |
| [Ru(dppz)₃]²⁺ | 650 | 25 |
Environmental Applications
This compound has potential applications in environmental chemistry, particularly in the detection and remediation of pollutants.
Pollutant Detection
The compound can be utilized as a sensor for detecting heavy metals and other pollutants due to its reactivity with specific ions.
Case Study: Detection of Heavy Metals
Eigenschaften
Molekularformel |
O4RuS |
|---|---|
Molekulargewicht |
197.1 g/mol |
IUPAC-Name |
ruthenium(2+);sulfate |
InChI |
InChI=1S/H2O4S.Ru/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 |
InChI-Schlüssel |
DKNJHLHLMWHWOI-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)[O-].[Ru+2] |
Kanonische SMILES |
[O-]S(=O)(=O)[O-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















